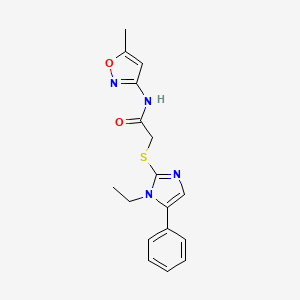

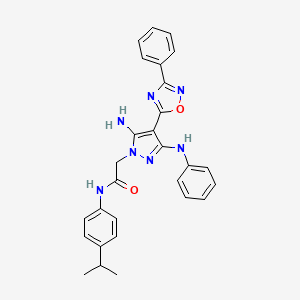

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as EPTA, is a chemical compound that has been studied for its potential use in scientific research. EPTA belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives exhibit significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents .

Antifungal Properties

Similar to their antibacterial uses, imidazole compounds can also serve as effective antifungal agents. They can be designed to disrupt the cell membrane of fungi, leading to cell death. This makes them useful in treating fungal infections, which are a significant concern in both clinical and agricultural settings .

Antitumor Activity

The structural flexibility of imidazole allows for the creation of compounds that can act as antitumor agents. These compounds can be tailored to inhibit the growth of cancer cells by interfering with cell division and proliferation. The research into imidazole derivatives as antitumor agents is ongoing, with the potential to contribute to cancer therapy .

Anti-inflammatory Effects

Imidazole derivatives have been shown to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. This application is particularly relevant in the development of new drugs for conditions like rheumatoid arthritis .

Antiviral Capabilities

The imidazole ring is a key component in the synthesis of compounds with antiviral capabilities. These compounds can inhibit viral replication by targeting specific stages of the viral life cycle. As antiviral agents, imidazole derivatives could play a role in treating viral infections, including emerging viral diseases .

Antioxidant Potential

Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders .

Antidiabetic Applications

Research has indicated that imidazole derivatives can be used in the management of diabetes. They may function by influencing insulin release or by improving insulin sensitivity in tissues. This application offers a promising avenue for the development of new antidiabetic medications .

Antihelmintic Use

Lastly, imidazole derivatives have been utilized as antihelmintic agents, which are drugs that expel parasitic worms (helminths) from the body. They can disrupt the energy metabolism of the worms, leading to their paralysis and death. This application is crucial in the field of veterinary medicine as well as in human health .

properties

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-3-21-14(13-7-5-4-6-8-13)10-18-17(21)24-11-16(22)19-15-9-12(2)23-20-15/h4-10H,3,11H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFUSNVTLCUHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)

![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)